molecular formula C9H12Cl3F3O2 B14246386 (4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid CAS No. 391250-23-0

(4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid

Cat. No.: B14246386
CAS No.: 391250-23-0
M. Wt: 315.5 g/mol
InChI Key: REZPCHRHAYCMOS-YFKPBYRVSA-N
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Description

(4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid is a synthetic organic compound characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a branched aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid typically involves multi-step organic reactions. One common approach is the halogenation of a suitable precursor compound, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure the selective introduction of chlorine and fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid: shares similarities with other halogenated aliphatic compounds, such as:

Uniqueness

The unique combination of chlorine and fluorine atoms in this compound imparts distinct chemical and physical properties

Properties

CAS No.

391250-23-0

Molecular Formula

C9H12Cl3F3O2

Molecular Weight

315.5 g/mol

IUPAC Name

(4S)-4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid

InChI

InChI=1S/C9H12Cl3F3O2/c1-7(2,4-6(16)17)5(10)3-8(11,12)9(13,14)15/h5H,3-4H2,1-2H3,(H,16,17)/t5-/m0/s1

InChI Key

REZPCHRHAYCMOS-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(CC(=O)O)[C@H](CC(C(F)(F)F)(Cl)Cl)Cl

Canonical SMILES

CC(C)(CC(=O)O)C(CC(C(F)(F)F)(Cl)Cl)Cl

Origin of Product

United States

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